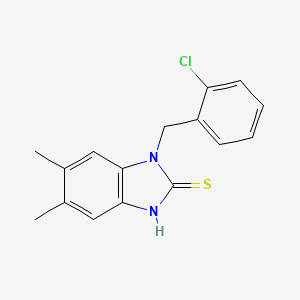
N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea, also known as PTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTU is a thiourea derivative that has been synthesized and studied extensively for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Biological Activity Exploration
Thiourea derivatives, including those related to N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea, have been investigated for their biological activities. For instance, Kaymakçıoğlu et al. (2003) synthesized a series of N-substituted-N′-(3,5-di/1,3,5-trimethylpyrazole-4-yl)thioureas to study their antitubercular and anticonvulsant activities. Their research demonstrated that certain thiourea derivatives exhibit remarkable anticonvulsant activity, highlighting the potential therapeutic applications of these compounds (Kaymakçıoğlu, Rollas, & Kartal-Aricioglu, 2003).
Karakuş and Rollas (2002) synthesized new N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives and evaluated them for antituberculosis activity. Their in vitro screening showed that some derivatives possess significant antituberculosis activity, suggesting that modifications to the thiourea structure can yield potent antibacterial agents (Karakuş & Rollas, 2002).
Synthesis and Characterization
The synthesis and characterization of thiourea derivatives also form a significant part of research into this compound and related compounds. Mariappan et al. (2016) reported an efficient synthesis method for 3-substituted-5-arylamino-1,2,4-thiadiazoles through intramolecular oxidative S-N bond formation of imidoyl thioureas, showcasing a metal-free approach with broad substrate scope and excellent yields. This study provides insights into the synthetic strategies that can be applied to thiourea derivatives for potential biological applications (Mariappan, Rajaguru, Merukan Chola, Muthusubramanian, & Bhuvanesh, 2016).
Anticancer Activity
Thiadiazole and thiourea scaffolds have been explored for their anticancer properties. Avvaru et al. (2020) synthesized a new series of thiadiazole-containing thiourea derivatives and evaluated their in-vitro anticancer activity on various cancer cell lines. The study found compounds with potent antileukemic activity, indicating the potential of thiourea derivatives in cancer therapy (Avvaru, Noolvi, More, Chakraborty, Dash, Aminabhavi, Narayan, & Sutariya, 2020).
Direcciones Futuras
The future directions for “N-phenyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea” and similar compounds could involve further development of novel anti-microbial agents with antibiofilm properties . More research is needed to fully understand the mechanism of action and to explore the potential of these compounds in the management of various diseases.
Propiedades
IUPAC Name |
1-phenyl-3-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S2/c1-2-6-10-15-16-12(18-10)14-11(17)13-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNESZJUUVUWRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350363 |
Source


|
| Record name | Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117483-22-4 |
Source


|
| Record name | Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)
![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)
![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5543058.png)

